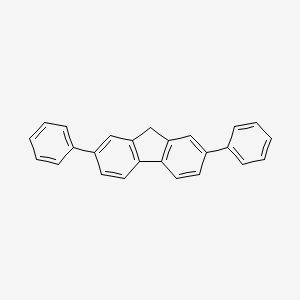

2,7-Diphenyl-9h-fluorene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-diphenyl-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18/c1-3-7-18(8-4-1)20-11-13-24-22(15-20)17-23-16-21(12-14-25(23)24)19-9-5-2-6-10-19/h1-16H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONDNUVOUHGJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576269 | |

| Record name | 2,7-Diphenyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3419-46-3 | |

| Record name | 2,7-Diphenyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of 2,7 Diphenyl 9h Fluorene in Contemporary Organic Materials Research

2,7-Diphenyl-9H-fluorene (DPF) has been identified as a highly significant molecule in the realm of organic materials science, primarily for its role as a high-performance organic semiconductor. Its rigid structure, augmented by the phenyl groups at the 2 and 7 positions, leads to unique solid-state packing and electronic properties.

A key area where DPF has shown exceptional promise is in the development of organic lasers. Research has demonstrated that DPF can function as a high-mobility organic lasing semiconductor, exhibiting unique crystallization-enhanced emission. researchgate.netnih.gov Single-crystal nanowires of DPF have been shown to possess an outstanding combination of properties, including a high absolute photoluminescence quantum yield (PLQY) approaching 80%, significant charge carrier mobility of 0.08 cm² V⁻¹ s⁻¹, and Fabry-Perot lasing characteristics with a low threshold. researchgate.netnih.gov These properties are crucial for the advancement of electrically-driven, ultrasmall integrated optoelectronic devices. researchgate.net

Furthermore, light-emitting transistors based on individual DPF nanowire crystals have been successfully fabricated, demonstrating clear electrically induced emission. nih.gov This achievement provides a critical platform for studying electrically pumped organic lasers, a long-standing goal in the field. nih.gov The state-of-the-art integrated optoelectronic properties of DPF, including high mobility, high PLQY, and superior deep-blue laser characteristics, underscore its importance. researchgate.net The core fluorene (B118485) structure is readily modifiable, allowing for the synthesis of a wide array of derivatives for various applications in photoelectrical materials. researchgate.net

The significance of DPF extends to its use as a fundamental building block for more complex organic semiconductors. Its derivatives are widely explored as blue-emitting materials in Organic Light-Emitting Diodes (OLEDs), as active components in Organic Photovoltaics (OPV), and as hole-transporting materials in various electronic devices. smolecule.comossila.com

Evolution of Research Trajectories for Fluorene Based Compounds

The research trajectory for fluorene-based compounds has evolved considerably over the past decades, moving from fundamental synthesis and characterization to the design of highly functional molecules for specific, high-performance applications. sioc-journal.cn Initially, the focus was on polyfluorenes for use in polymer light-emitting diodes (PLEDs) due to their strong blue emission and good processability. researcher.lifeacs.org

A significant challenge that shaped the evolution of this research was the chemical instability at the C9 position of the fluorene (B118485) ring. researcher.life Under operational stress (photo-irradiation and thermal treatment), the C9 position can oxidize to form fluorenone defects. These "keto" defects act as emission traps, leading to an undesirable lower-energy green emission band that compromises the color purity of blue-emitting devices. researcher.life Consequently, a major research thrust has been the chemical modification of the C9 position, often by introducing bulky alkyl or spirobifluorene moieties, to enhance stability and suppress the formation of fluorenone. researcher.life

As the field matured, the focus expanded from polymers to precisely defined oligomers and small molecules, which offer advantages in purification and achieving high color purity. pusan.ac.kr This led to the development of compounds like 2,7-Diphenyl-9H-fluorene and its derivatives. Research has increasingly targeted the creation of materials with three-dimensional (3D) architectures. pku.edu.cn These shape-persistent, 3D structures, often built around a spirobifluorene core, help to prevent intermolecular aggregation (π-stacking) which can quench luminescence, while also improving charge injection and transport properties. pku.edu.cn

More recent research trajectories are pushing the boundaries into advanced applications such as organic lasers and light-emitting transistors. researchgate.netnih.gov This involves designing molecules like DPF that integrate high charge-carrier mobility with low-threshold lasing action. researchgate.net The focus is now on understanding and controlling intermolecular interactions and solid-state packing through crystal engineering to achieve superior integrated optoelectronic properties. researchgate.netnih.gov Additionally, fluorene derivatives are being incorporated into sophisticated donor-acceptor architectures for applications beyond lighting, including sensors and photovoltaics. researchgate.netacs.org

Methodological Frameworks Employed in 2,7 Diphenyl 9h Fluorene Studies

Established Synthetic Routes for the this compound Core Structure

The construction of the fundamental this compound framework relies on robust and well-established cross-coupling and amination reactions. These methods provide reliable access to the core structure, which can then be further elaborated.

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of the this compound core. This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound synthesis, this typically involves the reaction of a 2,7-dihalofluorene with phenylboronic acid or its derivatives.

Research has demonstrated that sterically hindered 2,7-diaryl fluorenes can be synthesized with high efficiency through a double Suzuki-Miyaura cross-coupling of 2,7-dichlorofluorene (B131596) with various di-ortho-substituted arylboronic acids. rsc.orgresearchgate.net The use of an N-heterocyclic carbene (NHC) palladium catalyst, such as INPd, has been shown to be particularly effective. rsc.org Interestingly, studies have revealed that chloride-directed reactions can exhibit superior efficiency compared to bromide-directed reactions in these transformations. rsc.org The reaction proceeds via a tandem process, enabling the formation of a diverse range of fluorene-cored materials with different aryl groups in high yields, often between 91% and 99%. researchgate.net

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of substituted phenyl groups at the 2 and 7 positions, thereby modulating the electronic properties of the resulting fluorene derivative. gre.ac.uknih.gov

Table 1: Exemplary Suzuki-Miyaura Reaction for the Synthesis of 2,7-Diaryl Fluorenes

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

| 2,7-Dichlorofluorene | Di-ortho-substituted arylboronic acids | INPd (NHC-Pd) | Various | Toluene (B28343) | 91-99% | researchgate.net |

| 2,7-Dibromo-9,9-dimethylfluorene (B1315444) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | High | lookchem.com |

This table is for illustrative purposes and specific conditions may vary.

Buchwald-Hartwig Amination Approaches for Functionalization

Following the construction of the this compound core, the Buchwald-Hartwig amination reaction provides a powerful method for introducing nitrogen-containing functional groups. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

This methodology is crucial for synthesizing hole-transporting materials used in OLEDs and other electronic devices. bohrium.com For instance, 2,7-dibromo-9,9-dimethylfluorene can be reacted with diphenylamine (B1679370) in the presence of a palladium catalyst like palladium diacetate and a suitable ligand such as Johnphos to yield N,N-diphenyl-9,9-dimethyl-9H-fluoren-2-amine derivatives. lookchem.comevitachem.com The reaction is typically carried out in a solvent like toluene under an inert atmosphere. lookchem.com

The introduction of triphenylamine (B166846) and carbazole (B46965) moieties onto the fluorene core via Buchwald-Hartwig amination has been shown to yield materials with excellent hole-transporting properties. bohrium.com This functionalization strategy allows for the precise tuning of the highest occupied molecular orbital (HOMO) energy levels, which is critical for efficient charge injection and transport in electronic devices.

Friedel-Crafts Acylation and Related Reactions

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that serves as an effective route for introducing acyl groups onto the fluorene backbone. researchgate.netmasterorganicchemistry.com This reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). researchgate.netresearchgate.net

The acylation of 9H-fluorene can lead to a mixture of mono- and diacetylated products. researchgate.net The reaction conditions, including the solvent, temperature, and stoichiometry of the reactants, play a crucial role in determining the product distribution. researchgate.net For instance, conducting the reaction in dichloroethane or carbon disulfide with an excess of acetyl chloride and AlCl₃ at reflux temperature can lead to the exclusive formation of 2,7-diacetyl-9H-fluorene in high yields. researchgate.net

The resulting acetylated fluorenes are valuable intermediates that can be further modified. For example, the ketone functionality can be reduced to an alkyl group or used as a handle for further carbon-carbon bond-forming reactions, expanding the library of accessible fluorene derivatives.

Advanced Functionalization Techniques for this compound

To further refine the properties of this compound for specific applications, more advanced functionalization techniques are employed. These methods offer greater control over the molecular architecture and the resulting material properties.

Regioselective Substitution Methodologies

Achieving regioselective substitution on the fluorene core is critical for controlling the electronic and photophysical properties of the final molecule. While the 2 and 7 positions are readily functionalized, directing substituents to other positions, such as the 1, 3, 6, and 8 positions, requires more sophisticated strategies. lboro.ac.uk

The inherent reactivity of the fluorene nucleus generally favors substitution at the 2 and 7 positions. However, by carefully choosing the starting materials and reaction conditions, it is possible to achieve substitution at other sites. For example, the use of directing groups or the sequential protection and deprotection of certain positions can guide the regioselectivity of subsequent reactions. Research into the regioselective chlorination of the fluorenyl moiety has shown potential for post-cyclodehydrogenation functionalization. otago.ac.nz

Side-Chain Engineering for Modulated Properties

Side-chain engineering is a powerful strategy for fine-tuning the properties of this compound derivatives. acs.org By strategically modifying the side chains attached to the fluorene core, it is possible to influence a wide range of characteristics, including solubility, film morphology, and electronic properties.

For instance, attaching alkyl groups to the 9-position of the fluorene ring enhances the solubility of the resulting compounds, which is crucial for solution-based processing of organic electronic devices. lookchem.com The length and branching of these alkyl chains can also impact the packing of the molecules in the solid state, thereby affecting charge transport.

Furthermore, the introduction of specific functional groups into the side chains can impart new functionalities. For example, incorporating electron-donating or electron-withdrawing groups can modulate the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, leading to changes in the emission color and charge injection properties of the material. researchgate.net Research has shown that attaching moieties like pyrene, diphenyl, and naphthalene (B1677914) to the side chains of polyfluorene copolymers can significantly influence their electroluminescent properties. researchgate.net

Polymerization Strategies via 2,7-Positions

The creation of polyfluorenes, polymers consisting of repeating fluorene units linked at the 2 and 7 positions, is a significant area of research due to their promising optical and electrical properties for applications in organic electronics. wikipedia.org Various cross-coupling chemistries have been successfully employed to achieve controlled polymerization of fluorene derivatives, leading to materials with tunable properties. wikipedia.org Key among these are palladium-catalyzed reactions like the Suzuki-Miyaura coupling and nickel-catalyzed methods such as Yamamoto and Grignard coupling. wikipedia.org

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for synthesizing polyfluorenes. acs.orgrsc.org It typically involves the reaction of a 2,7-dihalofluorene monomer with an arylboronic acid in the presence of a palladium catalyst and a base. acs.org This method offers excellent functional group tolerance, allowing for the synthesis of a wide range of fluorene-based polymers with tailored properties. rsc.org Research has shown that a "preferential oxidative addition" can occur, where the palladium catalyst intramolecularly moves from the 2- to the 7-position of the same fluorene monomer, leading to the exclusive formation of diarylated products. acs.orgmdpi.com This controlled mechanism is crucial for producing well-defined polymers. acs.org A general room-temperature Suzuki-Miyaura polymerization has been developed, which is scalable and reduces homocoupling defects, yielding high-performance electronic materials. nih.gov

Yamamoto Coupling: This nickel-catalyzed polymerization is another effective method for creating polyfluorenes. It involves the reductive coupling of 2,7-dihalofluorene monomers in the presence of a nickel complex. The molecular weight of the resulting polymer can be influenced by its solubility and crystallinity. utexas.edu

Gilch Polymerization: Gilch polymerization is a well-established route for synthesizing poly(p-phenylenevinylene) (PPV) type polymers and has been adapted for fluorene-based systems to create poly(fluorenevinylene)s (PFVs). acs.orgresearchgate.net This method typically involves the polymerization of 2,7-bis(halomethyl)fluorene monomers with a strong base like potassium tert-butoxide. acs.orgthaiscience.info Gilch polymerization can yield high molecular weight polymers with low polydispersity. acs.orgresearchgate.net A key factor for achieving high molecular weight is the use of chloromethyl groups on the fluorene monomer. acs.org However, a drawback of this method can be the difficulty in controlling the polymerization rate and the potential for gel formation. acs.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons reaction is another valuable tool for synthesizing poly(arylenevinylene)s, including those with fluorene units. researchgate.nettu-dresden.detu-dresden.deepa.gov This reaction involves the coupling of a bis(phosphonate) monomer with a dialdehyde (B1249045) monomer. The HWE reaction has been successfully used to create two-dimensional conjugated polymers with vinylene linkages, demonstrating its versatility in creating complex polymeric structures. tu-dresden.detu-dresden.deepa.govnih.gov These vinylene-linked polymers exhibit excellent thermal and chemical stability, along with extensive π-conjugation. tu-dresden.detu-dresden.deepa.gov

| Polymerization Method | Catalyst/Reagents | Key Features | Resulting Polymer Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst, base | Excellent functional group tolerance, controlled polymerization, potential for room temperature synthesis. acs.orgrsc.orgnih.gov | Polyfluorenes |

| Yamamoto Coupling | Nickel catalyst | Effective for reductive coupling of dihalo-monomers; polymer properties influenced by solubility. utexas.edu | Polyfluorenes |

| Gilch Polymerization | Strong base (e.g., potassium tert-butoxide) | Yields high molecular weight polymers; can be difficult to control. acs.orgresearchgate.net | Poly(fluorenevinylene)s |

| Horner-Wadsworth-Emmons Reaction | Phosphonate and aldehyde monomers | Creates vinylene linkages; suitable for 1D and 2D polymers with high stability. tu-dresden.detu-dresden.deepa.gov | Poly(fluorenevinylene)s and other poly(arylenevinylene)s |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fluorene derivatives to develop more environmentally friendly and efficient processes. dovepress.com A key focus is the use of safer reagents and solvents, reducing waste, and improving energy efficiency. youtube.com

One notable green approach is the aerobic oxidation of 9H-fluorenes to produce 9-fluorenones. rsc.orgrsc.org This method utilizes air as a cheap and environmentally benign oxidant, often in the presence of a base like potassium hydroxide (B78521) (KOH) in a recyclable solvent such as tetrahydrofuran (B95107) (THF). rsc.orgrsc.org This process can be conducted under mild conditions and offers high yields and purity with simple workup procedures. rsc.org The use of molecular oxygen as a "green" oxidant is a significant advancement over traditional methods that often employ toxic and expensive heavy metal oxidants. dntb.gov.uaacs.org Photocatalytic aerobic oxidation, using visible light, presents another sustainable pathway for these transformations. dntb.gov.uamdpi.com

In the context of polymerization, the development of room-temperature Suzuki-Miyaura polymerization not only improves control over the polymer structure but also represents a greener approach by reducing the energy consumption typically required for thermally activated polymerizations. nih.gov Furthermore, exploring the use of water as a solvent in certain polymerization reactions is another avenue for making the synthesis of fluorene-based polymers more sustainable.

The eighth principle of green chemistry, which advocates for the reduction of unnecessary derivatization, is also relevant. youtube.com The development of highly selective reactions that avoid the need for protecting and deprotecting steps can significantly reduce the number of synthetic steps, saving time, energy, and minimizing waste generation. youtube.com

Scale-Up Considerations and Industrial Synthesis Research

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents several challenges. Key considerations include the cost-effectiveness of the synthetic route, the safety of the process, and the ability to consistently produce high-purity material on a large scale.

Research into scalable synthetic routes is crucial for the commercial viability of these compounds. For instance, a synthetic route to 5,11-disubstituted indeno[1,2-b]fluorene-6,12-diones has been developed that is amenable to gram-scale reactions. beilstein-journals.org The synthesis of 2,7-diaryl substituted fluorenes often relies on palladium- and nickel-catalyzed cross-coupling reactions. sioc-journal.cn While efficient, the cost of these metal catalysts can be a significant factor in large-scale production. Therefore, developing highly efficient catalytic systems is an active area of research.

The synthesis of precursors, such as 9,9-disubstituted-2,7-dibromofluorene, is a critical step. A patented method for this synthesis boasts high yield, short reaction times, and improved safety by avoiding hazardous reagents like n-butyllithium. google.com Such improvements are vital for industrial applications.

Furthermore, the oxidation of fluorene to fluorenone is an important industrial process, as fluorenone is a valuable chemical intermediate. acs.org The development of heterogeneous catalysts for this oxidation that can be easily separated and reused is a key area of research for improving the sustainability and cost-effectiveness of the process on an industrial scale. acs.org The challenges in scaling up also include managing reaction conditions to control the formation of impurities and ensuring the final product meets the stringent purity requirements for applications in organic electronics. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for the structural elucidation of this compound based systems in solution. It provides precise information about the chemical environment of each proton and carbon atom, allowing for the unambiguous confirmation of the molecular structure and conformational details.

In the ¹H NMR spectrum of fluorene derivatives, the protons on the fluorene core and the pendant phenyl groups exhibit characteristic chemical shifts. For instance, in derivatives of 2,7-bis(phenylethenyl)fluorene, the olefinic protons of the trans-ethenyl C-H bonds typically show doublets in the δ 7.1–7.2 ppm range with a coupling constant (J) of approximately 16 Hz. acs.org The aromatic protons of the fluorene and phenyl rings usually appear as a complex multiplet in the downfield region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all unique carbon atoms. In substituted fluorenes, the quaternary carbon at the C9 position and the carbons of the phenyl rings can be readily identified. For example, in 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, the spiro-carbon C-9 appears at δC 72.16 ppm. bas.bg Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning the complex proton and carbon signals, especially in larger oligomeric or polymeric systems. bas.bg These techniques reveal through-bond connectivities between protons and carbons, providing a complete picture of the molecular framework.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Fluorene Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.93 | d | Aromatic |

| ¹H | 7.51 | m | Aromatic |

| ¹H | 7.35 | m | Aromatic |

| ¹³C | 157.52 | - | Carbonyl |

| ¹³C | 145.12 | - | Aromatic |

| ¹³C | 140.00 | - | Aromatic |

| ¹³C | 72.16 | - | Spiro C-9 |

Data is illustrative and based on a substituted fluorenylspirohydantoin derivative. bas.bg

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of this compound based systems. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and the study of intermolecular interactions.

The FTIR spectrum of fluorene derivatives is characterized by several key absorption bands. rsc.org Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations of the aromatic rings give rise to a series of bands between 1600 and 1400 cm⁻¹. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, appear in the 900-650 cm⁻¹ region. For substituted fluorenes, the characteristic vibrations of the substituent groups will also be present. For example, in 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene, the C-N stretching vibrations would be expected in the 1350-1250 cm⁻¹ range. researchgate.net

Raman spectroscopy provides complementary information to FTIR. Due to the different selection rules, vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for the symmetric vibrations of the fluorene core and the phenyl rings. The analysis of both FTIR and Raman spectra, often aided by theoretical calculations using density functional theory (DFT), allows for a complete assignment of the vibrational modes and a deeper understanding of the molecular structure and bonding. acs.org

Table 2: Key Vibrational Modes in Fluorene Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aromatic C=C Stretch | 1600 - 1400 | FTIR, Raman |

| C-H In-Plane Bend | 1300 - 1000 | FTIR |

| C-H Out-of-Plane Bend | 900 - 650 | FTIR |

This table provides a general overview of expected vibrational frequencies.

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography for Solid-State Architecture

X-ray Diffraction (XRD) and, in particular, single-crystal X-ray crystallography, are the definitive methods for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For this compound based systems, these techniques provide invaluable information on molecular conformation, packing motifs, and intermolecular interactions, which profoundly influence their solid-state properties.

Single-crystal X-ray diffraction analysis of this compound reveals its crystal structure, including unit cell dimensions, space group, and atomic coordinates. nih.gov For instance, the crystal structure of this compound has been reported with the space group P 1 21/n 1 and unit cell parameters of a = 7.9704 Å, b = 28.7742 Å, and c = 15.6631 Å. nih.gov Such data allows for the precise determination of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's geometry.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₂₅H₁₈ |

| Space Group | P 1 21/n 1 |

| a (Å) | 7.9704 |

| b (Å) | 28.7742 |

| c (Å) | 15.6631 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Data obtained from the Crystallography Open Database. nih.gov

Advanced Mass Spectrometry Techniques for Oligomer and Polymer Analysis

Advanced mass spectrometry (MS) techniques are essential for the characterization of oligomers and polymers based on this compound, providing information on molecular weight, molecular weight distribution, and structural integrity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a particularly powerful tool for the analysis of conjugated oligomers and polymers. researchgate.net This soft ionization technique allows for the analysis of large, non-volatile molecules without significant fragmentation. In the study of fluorene-based oligomers, MALDI-TOF has been used to confirm the mass of the desired products and to assess the purity of the synthesized materials. researchgate.net For example, in the synthesis of a terfluorene derivative, the mass spectrum showed a clear peak corresponding to the molecular ion, confirming the successful synthesis. researchgate.net

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and to confirm its identity. acs.org This is particularly useful for distinguishing between compounds with the same nominal mass but different chemical formulas.

Time-Resolved Spectroscopy for Excited State Dynamics (e.g., transient absorption, time-correlated single photon counting)

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy and time-correlated single photon counting (TCSPC), are indispensable for investigating the dynamics of the excited states of this compound based systems. These methods provide insights into processes such as fluorescence, intersystem crossing, and intramolecular charge transfer, which are fundamental to the performance of these materials in optoelectronic applications.

Transient absorption spectroscopy involves exciting a sample with a short laser pulse (the "pump") and probing the changes in absorption with a second, time-delayed pulse (the "probe"). This allows for the observation of transient species such as excited singlet and triplet states, and radical ions. nih.govucf.edu Studies on fluorene derivatives have revealed complex excited-state dynamics, including fast relaxation processes on the picosecond timescale, which have been attributed to symmetry-breaking effects in the first excited state. nih.gov

Time-correlated single photon counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes. academie-sciences.fruniklinikum-jena.de By repeatedly exciting a sample with a pulsed laser and measuring the arrival time of individual fluorescence photons, a histogram of the fluorescence decay can be constructed. uniklinikum-jena.de The fluorescence lifetime is a crucial parameter as it provides information about the competition between radiative and non-radiative decay pathways from the excited singlet state. For example, the fluorescence lifetimes of diphenylamino-substituted fluorene derivatives have been measured in various solvents to understand their photophysical properties. researchgate.net

Table 4: Excited-State Dynamics of a Fluorene Derivative

| Technique | Parameter Measured | Typical Timescale | Information Gained |

|---|---|---|---|

| Transient Absorption | Excited-State Absorption | Femtoseconds to Microseconds | Identification of transient species, relaxation pathways |

| TCSPC | Fluorescence Lifetime | Picoseconds to Nanoseconds | Radiative and non-radiative decay rates |

This table provides a general overview of the information obtained from these techniques.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Investigations

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying species with unpaired electrons, such as radicals and radical ions. While direct EPR studies on this compound radical species are not extensively reported, the principles of EPR are highly relevant for investigating the charged states of these molecules, which are important in the context of their use in organic electronics.

The oxidation or reduction of a this compound based molecule can generate radical cations or radical anions, respectively. These species are paramagnetic and can be detected by EPR spectroscopy. The EPR spectrum provides information about the g-factor and hyperfine coupling constants, which are sensitive to the electronic structure and the distribution of the unpaired electron spin density within the molecule.

In the context of fluorene-based materials, EPR could be used to:

Characterize radical ions: Confirm the formation of radical cations and anions upon electrochemical or chemical doping.

Probe the spin distribution: The hyperfine couplings to the protons on the fluorene core and the phenyl rings would reveal how the unpaired electron is delocalized over the π-conjugated system.

Study degradation mechanisms: Some degradation pathways of fluorene-based materials are believed to involve radical intermediates. researcher.life EPR could be used to detect and identify these transient radical species, providing insights into the degradation process.

While transient absorption spectroscopy is often used to study the lifetime of radical ions in fluorene derivatives, acs.org EPR spectroscopy can provide more detailed information about their electronic structure.

Computational and Theoretical Investigations of 2,7 Diphenyl 9h Fluorene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has been instrumental in understanding the electronic properties of fluorene-based compounds. For derivatives of 9H-fluorene, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p), are used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These calculations are crucial for predicting the electronic behavior of the material.

In studies of fluorene (B118485) derivatives, it has been shown that the introduction of different functional groups can significantly alter the HOMO and LUMO energy levels. For instance, the planarity of the fluorene core, influenced by its substituents, plays a key role in the extent of π-conjugation, which in turn affects the electronic and optical properties. The phenyl substituents at the 2 and 7 positions of 2,7-Diphenyl-9H-fluorene contribute to an extended π-conjugated system, which is a key factor in its electronic characteristics. Theoretical studies on similar fluorene-based azo compounds have demonstrated that the planarity between the fluorene units and the rest of the conjugated system is critical for achieving a smaller energy gap and, consequently, desirable electronic properties. researchgate.net

The electronic properties of fluorene-based compounds are foundational to their use in applications such as organic light-emitting diodes and solar cells. researchgate.net DFT provides a theoretical framework to understand and predict how structural modifications, like the addition of phenyl groups, tune these properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Mechanisms

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the excited-state properties of molecules, providing insights into their photophysical behavior, such as absorption and emission of light. For fluorene-based materials, TD-DFT is employed to calculate vertical excitation energies, which correspond to the absorption spectra, and to understand the nature of electronic transitions.

Studies on fluorene-phenylene copolymers have utilized TD-DFT to determine absorption and fluorescence energies. nih.gov These calculations have shown that electronic excitations can lead to a more planar geometry in the excited state compared to the ground state. nih.gov The primary electronic transition is often characterized as a HOMO to LUMO transition, which is significant for the material's optical properties. nih.gov For this compound, its notable photoluminescence quantum yield of 60.3% suggests efficient radiative decay from its excited state, a property that can be rationalized through TD-DFT calculations that predict high oscillator strengths for the lowest energy electronic transitions. nih.gov

The UV-vis absorption characteristics of fluorene derivatives are also successfully predicted by TD-DFT. For instance, in fluorene-containing azo compounds, TD-DFT calculations have accurately predicted the π–π* transition bands and the shifts in absorption maxima resulting from structural changes, such as cis-trans isomerization. researchgate.net This demonstrates the utility of TD-DFT in understanding and predicting the photophysical mechanisms of complex organic molecules like this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Aggregation Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems, providing valuable insights into conformational changes and intermolecular aggregation. While specific MD studies on this compound are not extensively documented in the provided context, the principles of this methodology are well-established for similar fluorene-based systems, such as conjugated polyelectrolytes.

In a study on a polyfluorene derivative, MD simulations revealed that aggregation in aqueous solutions is a rapid process driven by a combination of electrostatic and hydrophobic interactions. nih.gov These simulations also indicated the proximity of aromatic rings in the aggregates, which is a key factor influencing the material's fluorescence properties. nih.gov However, extensive π-stacking was not observed in that particular case. nih.gov

For this compound, a non-polymeric small molecule, MD simulations could be employed to understand its conformational flexibility, particularly the rotation of the phenyl side groups, and its tendency to form aggregates in different solvent environments. Such simulations would be crucial for predicting how the molecule behaves in the solid state or in solution, which has significant implications for its performance in electronic devices where intermolecular packing and morphology are critical.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are essential for elucidating the detailed mechanisms of chemical reactions, including the synthesis of complex organic molecules. The synthesis of 2,7-diaryl substituted fluorenes, such as this compound, is often achieved through palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction. nih.gov

While specific computational studies on the reaction mechanism for the synthesis of this compound are not detailed in the provided search results, quantum chemical methods are routinely used to investigate the catalytic cycles of such reactions. These calculations can provide valuable information on the energies of reactants, intermediates, transition states, and products, thereby mapping out the most favorable reaction pathway. For instance, DFT calculations can be used to study the oxidative addition, transmetalation, and reductive elimination steps in the Suzuki-Miyaura coupling, identifying the rate-determining step and the role of the ligands on the palladium catalyst.

The synthesis of a series of fluorene-based two-photon absorbing molecules has been described, involving reactions such as the Sonogashira coupling. nih.gov Quantum chemical calculations could be applied to understand the mechanisms of these reactions as well, aiding in the optimization of reaction conditions and the design of more efficient synthetic routes.

Theoretical Modeling of Charge Transport Pathways in this compound Architectures

Theoretical modeling is a critical tool for understanding and predicting charge transport properties in organic semiconductor materials. For materials like this compound, which has shown a high charge carrier mobility of 0.25 cm² V⁻¹ s⁻¹, theoretical models can elucidate the factors that contribute to this efficient charge transport. nih.gov

One approach to modeling charge transport is through a combination of quantum chemistry and molecular dynamics. This methodology has been applied to study the hole transport properties of 2,6-diphenyl anthracene, a structurally similar molecule. Such studies involve calculating the reorganization energy and electronic coupling between adjacent molecules, which are key parameters in Marcus theory for charge hopping. Lower reorganization energies and larger electronic couplings generally lead to higher charge mobility.

The prediction of crystal growth morphology, for example, through an attachment energy model, can also be important. The arrangement of molecules in the solid state dictates the charge transport pathways, and theoretical predictions can help understand how intermolecular interactions influence the final crystal structure and, consequently, the macroscopic charge mobility. The strong intermolecular interactions in some organic semiconductors can facilitate the formation of well-ordered crystal structures conducive to efficient charge transport.

Prediction of Structure-Function Relationships via Computational Methods

Computational methods provide a powerful means to establish relationships between the molecular structure of a material and its functional properties. For this compound, its structure as a high-mobility organic laser semiconductor is directly linked to its specific molecular design. nih.gov

The fluorene core provides a rigid and planar conjugated platform, while the phenyl substituents at the 2 and 7 positions extend the π-conjugation, which is beneficial for both charge transport and luminescence. Computational studies can quantify these effects. For example, DFT calculations can show how the phenyl groups influence the HOMO and LUMO energy levels and the energy gap, which are critical for the material's electronic and optical properties.

Furthermore, the high photoluminescence quantum yield (PLQY) of 60.3% in this compound is a direct consequence of its molecular structure, which favors radiative decay over non-radiative processes. nih.gov TD-DFT calculations can be used to investigate the nature of the excited states and the factors that lead to such high emission efficiency. By systematically modifying the molecular structure in silico and calculating the resulting properties, computational methods can guide the design of new materials with tailored functionalities. The study of fluorene-based two-photon absorbing molecules is an example where the synthesis of new compounds with specific photophysical properties is guided by an understanding of structure-property relationships. nih.gov

Research on Advanced Material Science Applications of 2,7 Diphenyl 9h Fluorene Derivatives

Organic Light-Emitting Diode (OLED) Research

Derivatives of 2,7-diphenyl-9H-fluorene are widely investigated in OLEDs due to their high thermal stability, excellent photoluminescence quantum yields, and tunable charge transport characteristics. The fluorene (B118485) core offers a high triplet energy and wide bandgap, making it suitable for various roles within the OLED device architecture.

Investigation of this compound as a Host Material for Emitters

Host materials are critical components in the emissive layer of an OLED, responsible for facilitating charge transport and transferring energy to the light-emitting dopant (emitter). Fluorene-based derivatives are excellent candidates for host materials, particularly for blue phosphorescent and fluorescent emitters, due to their high triplet energy levels, which prevent the back-transfer of energy from the emitter. noctiluca.eu Key properties for a host material include high thermal stability (decomposition temperature Td > 400°C and glass transition temperature Tg > 100°C) and balanced charge transport to ensure the recombination zone is confined within the emissive layer. noctiluca.eu

Research into fluorene derivatives has produced host materials with excellent performance. For instance, by attaching electron-transporting benzimidazole units to a 9,9-diphenyl-9H-fluorene core, researchers developed a host material for a solution-processed green phosphorescent OLED. researchgate.net This device, using tris(2-phenylpyridine)iridium as the emitter, demonstrated a maximum luminance efficiency of 10.1 cd/A, showcasing the effectiveness of the fluorene scaffold in creating efficient host materials. researchgate.net

Further molecular design has led to the development of bipolar host materials by incorporating both donor and acceptor fragments. Spiro[fluorene-9,9′-phenanthrene-10′-one] acceptors combined with carbazole (B46965) donors have been synthesized, exhibiting suitable energy gaps for hosting green, yellow, and red phosphorescent emitters. rsc.org OLEDs using these hosts have achieved exceptionally high external quantum efficiencies (EQE) exceeding 27% for yellow emitters. rsc.org Similarly, a fluorinated 9,9'-spirobifluorene derivative used as a host for a blue fluorescent dopant resulted in a device with a low turn-on voltage of 3.5 V and a maximum current efficiency of 6.51 cd A⁻¹. researchgate.net

Table 1: Performance of OLEDs Utilizing this compound Derivatives as Host Materials

| Host Material Derivative | Emitter Type | Max. Efficiency | Turn-on Voltage | Reference |

|---|---|---|---|---|

| 1-(9,9-diphenyl-9H-fluorene-2-yl)-2-phenyl-1H-benzimidazole | Green Phosphorescent | 10.1 cd/A | Not Specified | researchgate.net |

| Spiro[fluorene-9,9′-phenanthrene-10′-one]-carbazole | Yellow Phosphorescent | >27% (EQE) | 2.1 V | rsc.org |

| Fluorinated 9,9'-spirobifluorene | Blue Fluorescent | 6.51 cd/A | 3.5 V | researchgate.net |

Role of this compound in Electron and Hole Transport Layers

The efficiency of an OLED is heavily dependent on the balanced injection and transport of electrons and holes from the electrodes to the emissive layer. Derivatives of this compound have been engineered to function as high-performance materials for both Hole Transport Layers (HTLs) and Electron Transport Layers (ETLs).

A series of solution-processable hole-transporting materials (HTMs) were developed by incorporating a fluorenyl group into molecules structurally similar to the commercial HTM N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD). nih.gov Compounds such as 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) and its methylated analogues offered tunable energy levels and improved film-forming properties. nih.govresearchgate.net An OLED device using one of these derivatives, 2M-DDF, as the HTL with an Alq3 emitter achieved a maximum luminance of 21,412 cd/m², a current efficiency of 4.78 cd/A, and a turn-on voltage of 3.8 V. nih.gov This performance was approximately five times better than a comparable device using the standard TPD material, highlighting the significant improvement offered by the fluorene-based HTM. nih.govresearchgate.net

The electronic properties of the fluorene core can be tuned for electron transport as well. Polyfluorene copolymers, such as poly[(9,9-di-n-octylfluorenyl-2,7-diyl)-alt-(benzo nih.govnih.gov20.210.105thiadiazol-4,8-diyl)] (F8BT), have been studied for their charge transport characteristics. researchgate.net While the electron transport in F8BT can be limited by traps, this can be overcome by n-type doping, which deactivates the traps and enhances electron mobility beyond that of holes. researchgate.net

Table 2: Device Performance with this compound Derivative as a Hole Transport Layer

| HTL Material | Emitter | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) | Reference |

|---|---|---|---|---|---|

| 2M-DDF | Alq3 | 21,412 | 4.78 | 3.8 | nih.gov |

| TPD (Reference) | Alq3 | 4,106 | Not Specified | Not Specified | nih.gov |

Development of Fluorene-Based Light-Emitting Polymers (LEPs)

Polyfluorenes, polymers incorporating the 2,7-linked fluorene unit in their backbone, are a significant class of light-emitting polymers (LEPs) for Polymer Light-Emitting Diodes (PLEDs). They are known for their high photoluminescence quantum yields, excellent thermal stability, and deep blue emission, which can be tuned to other colors through copolymerization. 20.210.10520.210.105

The synthesis of these polymers is often achieved through palladium-catalyzed coupling reactions, such as Suzuki or Horner-Emmons coupling, using monomers like 2,7-dibromo-9,9-dioctyl-9H-fluorene. nih.gov20.210.105uh.edu This versatile synthetic approach allows for the creation of well-defined polyfluorene derivatives with high molecular weights and good processability. 20.210.105researchgate.net Neutral polyfluorene homopolymers typically exhibit bright blue emission with quantum yields in solution as high as 0.87. 20.210.105

To achieve different emission colors and optimize charge transport, fluorene is often copolymerized with other aromatic units. For example, copolymers of fluorene with dicyanostilbene have been synthesized to produce yellow-green luminescence, while copolymers with 9,10-dicyanophenanthrene result in a greenish-blue emission. nih.gov Research on poly(9,9-bis(2-ethylhexyl)fluorene-2,7-vinylene) (PEHFV), synthesized via a defect-free route, led to the fabrication of a PLED with a low turn-on voltage of 3.0 V and emission in the green-yellow part of the spectrum. uh.edu

Organic Photovoltaic (OPV) Device Research

In the field of organic photovoltaics, materials must efficiently absorb sunlight, separate the resulting excitons into free charges (electrons and holes), and transport these charges to the respective electrodes. The donor-acceptor (D-A) architecture is central to this process, and fluorene derivatives have been explored as key components in these systems.

This compound as a Donor or Acceptor Moiety in Bulk Heterojunction Solar Cells

In bulk heterojunction (BHJ) solar cells, an active layer comprising a blend of electron-donating and electron-accepting materials creates a large interfacial area for efficient exciton (B1674681) dissociation. ucla.edu The electronic properties of the this compound core make it an excellent electron donor. researchgate.net The nature of substituents at the 2 and 7 positions of the fluorene core significantly influences the electronic and photophysical properties. researchgate.netmdpi.com

By introducing different donor and acceptor substituents at the 2 and 7 positions, researchers can create asymmetric fluorene derivatives with tailored intramolecular charge transfer characteristics. mdpi.comresearchgate.net For example, fluorene derivatives with N,N-dialkylamino donor groups and pyridyl acceptor groups have been synthesized to study their photophysical properties. mdpi.com This D-A design strategy is fundamental to creating materials for OPVs. Donor-Acceptor-Donor (D-A-D) type fluorene derivatives have also been developed, demonstrating the versatility of the fluorene scaffold in constructing molecules with large two-photon absorption, a property related to their potential for efficient light harvesting. nih.gov Furthermore, appropriately modified dibenzofulvene derivatives, which are structurally related to fluorene via modification at the C9 position, are actively being investigated for their application in solar cells. mdpi.com

Interfacial Engineering Studies using this compound Derivatives

Interfacial engineering is crucial for optimizing the performance and stability of OPV devices, particularly in perovskite solar cells (PSCs). nanoge.org Interfaces between the active layer and the charge transport layers must facilitate efficient charge extraction while blocking the transport of the opposite charge carrier. Fluorene derivatives have been successfully employed as hole transport layers (HTLs) that also serve to modify the interface and improve device performance.

A fluorene-based homopolymer, PFTPA, was used as a dopant-free HTL in air-processed inverted PSCs, achieving a power conversion efficiency (PCE) of 16.82%. mdpi.com This superior performance, compared to the standard PEDOT:PSS HTL, was attributed to well-aligned energy levels, improved morphology, and more efficient hole extraction at the perovskite/HTL interface. mdpi.com

In another study, derivatives of spiro[fluorene-9,9′-xanthene] (SFX) were designed for use as HTMs. acs.org By incorporating Lewis base structures, such as pyridine groups, into the fluorene-based molecule, researchers could achieve passivation of surface defects (e.g., Pb²⁺ ions) in the perovskite layer. acs.org This defect passivation at the interface minimizes charge recombination losses, leading to enhanced device stability and performance. acs.org These studies demonstrate the critical role of molecularly engineered fluorene derivatives in controlling the interfacial properties of advanced photovoltaic devices.

Organic Field-Effect Transistor (OFET) Research

Organic field-effect transistors (OFETs) are pivotal components in the advancement of flexible, lightweight, and low-cost electronics. The performance of these devices is critically dependent on the charge transport characteristics of the organic semiconductor layer. Derivatives of this compound have been identified as promising candidates for this active layer.

This compound, also referred to in literature as LD-1, has been successfully demonstrated as a high-mobility organic lasing semiconductor. momap.net.cnbohrium.comnih.gov The core fluorene unit is an intrinsically superior building block for organic lasers, and the introduction of phenyl groups at the 2 and 7 positions serves to extend the π-conjugation. researchgate.net This structural modification is crucial for modulating the molecule's arrangement in the solid state, which in turn enhances charge transport capabilities. researchgate.net

This compound's favorable semiconductor properties have led to its use in Organic Light-Emitting Transistors (OLEFETs), devices that ingeniously combine the light-emitting function of an OLED with the current-modulating capabilities of a transistor. mdpi.com In these applications, one-dimensional nanowires of this compound have shown an impressive absolute photoluminescence quantum yield approaching 80%. bohrium.comnih.govmdpi.com The unique architecture of diarylfluorenes, where two aromatic phenyls are connected to the fluorene core, provides a robust platform for constructing high-performance organic semiconductors.

Charge carrier mobility is a key metric for an organic semiconductor, quantifying the speed at which charge carriers (holes or electrons) move through the material under the influence of an electric field. Multiple studies have investigated this property for this compound, revealing its potential for efficient charge transport.

Research has shown that through careful modulation of its crystal growth process, one-dimensional nanowires of the compound can be produced. bohrium.comnih.gov These crystalline nanowires have been used to fabricate OFETs that exhibit a high charge carrier mobility of approximately 0.08 cm² V⁻¹ s⁻¹. momap.net.cnbohrium.comnih.govmdpi.com Other research focusing on the integrated optoelectronic properties of the same molecule has reported an even higher mobility of 0.25 cm² V⁻¹ s⁻¹. researchgate.netacs.org This variation highlights the critical role that material processing and crystalline morphology play in determining the ultimate electronic performance of the semiconductor film. These mobility values are significant as they approach and, in some cases, surpass that of amorphous silicon, a benchmark material in conventional electronics.

| Derivative | Reported Charge Carrier Mobility (cm² V⁻¹ s⁻¹) | Material Form | Reference |

|---|---|---|---|

| This compound (LD-1) | 0.08 | One-Dimensional Nanowire Crystal | momap.net.cnbohrium.comnih.govmdpi.com |

| This compound (LD-1) | 0.25 | Single Crystal | researchgate.netacs.org |

Sensor Technologies Research

The inherent fluorescent properties of the fluorene scaffold make its derivatives excellent candidates for developing highly sensitive optical sensors. By modifying the fluorene core with specific recognition units, researchers can create probes that signal the presence of target analytes through changes in their light emission.

Research has demonstrated the successful application of this compound derivatives as selective fluorescent sensors. For instance, the compound 2,7-Bis-(4-tert-butyl-phenyl)-9,9-dimethyl-9H-fluorene has been shown to be an effective fluorescent sensor with excellent selective recognition capabilities for both inorganic ions and biological molecules. researchgate.net This particular derivative can detect the presence of Iron(III) ions (Fe³⁺) with a Stern-Volmer constant (Ksv) value of 1.4 × 10⁵ M⁻¹ and a detection limit of 3.6 × 10⁻⁷ M. researchgate.net Furthermore, the same compound exhibits selective recognition of the amino acid arginine (L-arg) among other biomolecules, with a Ksv value of 3.9 × 10⁴ M⁻¹ and a detection limit of 1.15 × 10⁻⁶ M. researchgate.net These findings underscore the potential for creating highly specific chemosensors and biosensors by functionalizing the this compound framework.

The development of materials that can detect and signal the presence of environmental pollutants is a critical area of research. Organic semiconductors, including fluorene derivatives, are being explored for their potential in environmental monitoring sensors. mdpi.com While direct applications of this compound in this area are emerging, related structures show significant promise. For example, a fluorescent probe based on a tetraphenylethylene moiety, which shares structural motifs with functionalized fluorenes, has been synthesized to detect hypochlorite ions (ClO⁻). researchgate.net The incorporation of ClO⁻ into its solution triggers an efficient "on-off" quenching of its fluorescence, demonstrating a clear sensing mechanism. researchgate.net This indicates the broader potential of designing advanced fluorene-based materials for detecting environmentally relevant species.

Advanced Polymer and Supramolecular Chemistry

The this compound structure is not only a potent standalone molecule but also a valuable monomer for the synthesis of advanced polymers. Its rigid backbone can impart desirable thermal and mechanical properties to polymeric materials, while its electrochemical characteristics can be harnessed for applications in membranes and other functional materials.

A notable application in advanced polymer chemistry is the use of 9,9-dimethyl-2,7-diphenyl-9H-fluorene as a component in the synthesis of poly(fluorene)-based anion exchange membranes (AEMs) through superacid-mediated polyhydroxyalkylation. acs.org These materials are crucial for the development of high-performance and durable alkaline water electrolyzers. acs.org

Furthermore, the broader family of polyfluorenes demonstrates the importance of supramolecular chemistry in tuning material properties. For example, Poly(9,9′-dioctylfluorene) is known for its ability to self-organize into distinct supramolecular structures, in particular a "β-phase". aps.orgtudelft.nl This phase leads to a higher degree of molecular organization, which has been shown to create an energetically favorable environment for charge carriers, resulting in enhanced charge carrier mobility. aps.orgtudelft.nl This principle of controlling supramolecular assembly is a key strategy in designing next-generation fluorene-based polymers with optimized electronic properties.

Synthesis and Characterization of this compound Copolymers

The synthesis of copolymers incorporating this compound derivatives is predominantly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. researchgate.netrsc.org The most common approach involves the polymerization of a 2,7-dihalo-9,9-diphenylfluorene monomer with a suitable aromatic comonomer containing boronic acid or ester functionalities (in the case of Suzuki coupling). researchgate.netnih.gov This method allows for the creation of alternating copolymers with a high degree of structural control. researchgate.net

The general synthetic scheme involves reacting a monomer like 2,7-dibromo-9,9-diphenylfluorene with an aryl-diboronic acid or ester in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base (e.g., potassium carbonate) in a two-phase toluene (B28343)/water solvent system. researchgate.netnih.gov The choice of comonomer is critical for tuning the optoelectronic properties of the resulting copolymer. By incorporating various electron-donating or electron-accepting units, researchers can modify the polymer's bandgap, emission color, and charge transport characteristics. nih.govmdpi.com For example, copolymerizing a fluorene derivative with an electron-accepting unit like 2,1,3-benzothiadiazole can shift the emission from blue to other regions of the visible spectrum. nih.gov

Characterization of these copolymers is essential to understand their structure-property relationships. Key characterization techniques include:

Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and composition of the repeating units in the copolymer chain.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability and identify phase transitions (e.g., glass transition temperature) of the polymers. elsevierpure.com Copolymers based on fluorene units are known for their high thermal stability. mdpi.com

UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: These techniques are used to investigate the optical properties. mdpi.com The absorption spectra reveal the electronic transitions, while the PL spectra provide information about the emission color and quantum yield. elsevierpure.com

Cyclic Voltammetry (CV): This electrochemical method is employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the copolymers, which are crucial for designing efficient optoelectronic devices. elsevierpure.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique has been successfully used to characterize otherwise insoluble fractions of polymers like poly(9,9-diphenylfluorene), providing valuable information about the polymerization process and potential fragmentation mechanisms. ucf.edu

| Copolymer Structure | Synthesis Method | Molecular Weight (Mw, g/mol) | Thermal Stability (Td, 5% loss) | Emission Max (λem, nm) | LUMO/HOMO (eV) | Reference |

|---|---|---|---|---|---|---|

| Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) | Suzuki Coupling | >20,000 | >400 °C | 649 (Red) | -3.5 / -5.5 | researchgate.netnih.gov |

| Poly(9,9-dioctylfluorene-co-phenanthrene-9,10-dicarbonitrile) (2.5 mol%) | Suzuki Coupling | 18,900 | ~420 °C | ~450 (Greenish-Blue) | -3.05 / -5.87 | mdpi.com |

| Poly(fluorene) with G0-OXD Pendants | Suzuki Coupling | 15,900 | 377 °C | 422 (Blue) | -2.28 / -5.82 | elsevierpure.com |

Dendrimer and Hyperbranched Polymer Architectures incorporating this compound

Dendrimers and hyperbranched polymers represent a class of three-dimensional macromolecules with unique properties stemming from their highly branched, globular structures. ucf.edu Incorporating this compound derivatives into these architectures can lead to materials with enhanced solubility, suppressed intermolecular aggregation, and efficient energy transfer capabilities. Unlike their linear counterparts, the 3D architecture of dendrimers and hyperbranched polymers can effectively isolate the emissive fluorene cores, preventing the formation of aggregates that often quench fluorescence in the solid state. ucf.edu

The synthesis of these complex structures can be achieved through several strategies. Hyperbranched polymers are typically synthesized in a one-step polymerization of an AB₂ or A₂ + B₃ type monomer, which is a more straightforward and cost-effective approach compared to the tedious, multi-step synthesis required for perfect dendrimers. ucf.eduucf.eduncu.edu.tw For example, hyperbranched oxadiazole-containing polyfluorenes have been synthesized using an 'A₂ + A₂′ + B₃' approach based on Suzuki polycondensation.

Dendronized polymers are another approach, where pre-synthesized dendritic wedges (dendrons) are attached as side chains to a linear polymer backbone, such as polyfluorene. ucf.edu This method combines the processability of linear polymers with the unique properties of dendrimers. For instance, polyfluorenes containing different generations of poly(benzyl ether) dendritic wedges with peripheral oxadiazole (OXD) groups have been synthesized. ucf.edu The bulky dendritic side chains effectively shield the polymer backbone, leading to pure blue photoluminescence by preventing aggregation and excimer formation. ucf.edu

These branched architectures offer several advantages:

Improved Solubility: The globular shape and numerous end groups lead to excellent solubility in common organic solvents. ucf.edu

Suppressed Aggregation: The bulky dendritic or hyperbranched structure creates steric hindrance that prevents the polymer backbones from stacking, thus preserving the high luminescence efficiency of the individual chromophores in thin films. ucf.edu

Efficient Energy Transfer: Dendrimers can be designed as light-harvesting antennae. When peripheral groups absorb light, the energy can be efficiently transferred to the core (e.g., a fluorene unit), resulting in a sensitized emission from the core. ucf.edu

| Property | Linear Poly(fluorenevinylene) | Hyperbranched Poly(fluorenevinylene) | Reference |

|---|---|---|---|

| Architecture | One-dimensional chain | Three-dimensional, globular | ucf.edu |

| Synthesis | Polymerization of A₂ monomer | Self-polymerization of A₃ monomer (Gilch reaction) | ucf.edu |

| Absorption Max (λabs, nm) | 430 | 372 (blue-shifted due to shorter conjugation) | ucf.edu |

| Photoluminescence Max (λem, nm, film) | 473 | ~467 (similar to linear due to energy transfer) | ucf.edu |

| Device Luminance (cd/m²) | 1452 | 2180 (end-capped) | ucf.edu |

Self-Assembly and Nanostructure Formation of this compound Based Materials

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions such as π–π stacking, van der Waals forces, and hydrophobic interactions. acs.org Polymeric derivatives of this compound, particularly those with rigid backbones, have a strong tendency to self-assemble into various nanostructures, including nanofibers, nanorods, and ordered thin films. acs.org This ability to form well-defined nanostructures is crucial for optimizing the performance of organic electronic devices, as the morphology of the active layer significantly influences charge transport and device efficiency.

For example, poly(9,9'-dihexylfluorene), a related derivative, has been shown to self-assemble into highly ordered hexagonal arrays of isoporous films when blended with polystyrene-grafted silica nanoparticles. This process, driven by polymer-solvent interactions, allows for the creation of large-area, close-packed arrays with controllable pore sizes. Such ordered structures can enhance polymer chain aggregation in a controlled manner, leading to significant red-shifts in the solid-state photoluminescence, which can be beneficial for tuning the emission properties.

The formation of these nanostructures can be controlled by various factors, including the chemical structure of the polymer (e.g., side-chain length), solvent choice, processing conditions (e.g., temperature, concentration), and the use of templates or additives. The resulting nanostructured materials have potential applications in microelectronics, chemical sensors, and as templates for creating other advanced materials. acs.org The investigation of self-assembly in these systems is key to bridging the gap between molecular design and macroscopic device function.

Two-Photon Absorption (2PA) Materials Research

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons in a single quantum event. ucf.edu This phenomenon is the foundation for several advanced technologies, including 3D microfabrication, optical data storage, two-photon fluorescence microscopy (2PFM), and optical power limiting. researchgate.netnih.gov Fluorene derivatives, including those based on the this compound core, are excellent candidates for 2PA materials due to their high fluorescence quantum yields, photostability, and a versatile π-conjugated system that can be chemically modified to enhance nonlinear optical properties. nih.govacs.org

Design and Synthesis of this compound Chromophores for 2PA

The design of efficient 2PA chromophores based on the fluorene core generally follows established structure-property relationships. A common strategy is to create molecules with a Donor-π-Acceptor (D-π-A), Donor-π-Donor (D-π-D), or Acceptor-π-Acceptor (A-π-A) motif. ucf.eduacs.org In these designs, the fluorene unit typically acts as the π-conjugated bridge that facilitates intramolecular charge transfer from the electron-donating group(s) to the electron-accepting group(s) upon excitation. This charge transfer significantly enhances the 2PA cross-section (δ), which is a measure of the molecule's 2PA efficiency.

Key design principles include:

Extending π-Conjugation: Increasing the length of the conjugated system generally leads to larger 2PA cross-sections and a red-shift in the absorption wavelength. ucf.edu

Strong Donor/Acceptor Groups: Utilizing potent electron-donating groups (e.g., diphenylamine) and electron-accepting groups (e.g., benzothiazole, nitro, cyano groups) enhances the charge-transfer character of the molecule, boosting 2PA. ucf.edu

Molecular Symmetry: Symmetrical D-π-D or A-π-A molecules often exhibit large peak 2PA cross-sections. acs.org

The synthesis of these chromophores typically involves functionalizing the 2 and 7 positions of the fluorene core. Palladium-catalyzed reactions like Heck and Sonogashira couplings are widely used to attach the donor and acceptor groups via vinyl or ethynyl linkers, thereby extending the π-system. nih.govucf.edu For example, a symmetrical A-π-A chromophore with a large 2PA cross-section was synthesized by coupling 2,7-dibromo-9,9-didecylfluorene with an acceptor unit via a Stille or Suzuki reaction. acs.org Asymmetrical D-π-A chromophores are synthesized by sequential, site-selective functionalization of the fluorene core.

| Chromophore Type | Structure Example | Peak 2PA Cross-Section (δ_max) [GM]¹ | Wavelength (λ_max) [nm] | Reference |

|---|---|---|---|---|

| A-π-A | 2,7-Bis(benzothiazolylvinyl)-9,9-diethylfluorene | ~6000 | 600 | acs.org |

| D-π-A | Diphenylaminofluorene with nitro acceptor | 1300 | ~700 | ucf.edu |

| D-π-D | Fluorene core with sulfone acceptor and donor end-groups | 1520 | 720 | ucf.edu |

| A-π-A (Dendritic) | Fluorene/Oxadiazole G0 Dendrimer | ~1100 | ~780 |

¹ 1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Applications in Multi-Photon Imaging and Optical Power Limiting

The large 2PA cross-sections and high fluorescence quantum yields of this compound derivatives make them highly suitable for advanced applications. nih.govnih.gov

Multi-Photon Imaging: Two-photon fluorescence microscopy (2PFM) is a powerful imaging technique that offers advantages over conventional one-photon microscopy, including deeper tissue penetration, reduced photodamage, and higher 3D resolution. elsevierpure.com Fluorene-based probes are ideal for 2PFM because their excitation wavelengths typically fall within the near-infrared (NIR) "biological window" (700-1100 nm), where light scattering and tissue autofluorescence are minimized. elsevierpure.com Researchers have successfully synthesized fluorene-based fluorophores and demonstrated their use in imaging cells. nih.govucf.eduucf.edu For instance, D-π-A-π-D type fluorene derivatives have been used for lysosomal imaging in cells, showcasing their potential as selective biological probes. ucf.edu

Optical Power Limiting (OPL): Optical power limiters are devices that transmit light at low input intensities but block it at high intensities, protecting sensitive optical sensors and human eyes from damage by high-power laser pulses. Materials with strong 2PA are excellent candidates for OPL applications. ucf.edu When a high-intensity laser beam passes through such a material, the 2PA process becomes significant, leading to the absorption of the laser energy. This process can be further enhanced if the excited state created by 2PA also has a strong absorption at the same wavelength (a phenomenon known as two-photon induced excited-state absorption). rsc.org Small dendritic chromophores derived from fluorene and oxadiazole units have demonstrated effective optical power-attenuation behavior, indicating their potential as broadband and fast-responding optical limiters.

Mechanistic Investigations of Photophysical and Electrochemical Phenomena in 2,7 Diphenyl 9h Fluorene Systems

Exciton (B1674681) Dynamics and Energy Transfer Processes

While comprehensive studies detailing the exciton dynamics specifically within 2,7-Diphenyl-9H-fluorene are not extensively documented, insights can be drawn from its role in energy transfer processes within mixed molecular systems. Research on the luminescence properties of 2,7-diphenyl-fluorenone (DPFO) has revealed the critical role of 2,7-diphenyl-fluorene (DPF) as an impurity. In such systems, an efficient energy transfer from DPF to DPFO is observed. This process is facilitated by the overlap of the electronic absorption peaks of DPF with those of DPFO.

The fluorescence of DPF is notably stronger than that of DPFO in dilute solutions, with emission peaks at shorter wavelengths. As the concentration of the mixture increases, the proximity between DPF and DPFO molecules decreases, leading to a faster energy transfer rate. This enhanced energy transfer effectively quenches the fluorescence of DPF, located at 356 and 372 nm, while simultaneously enhancing the emission from DPFO at 542 nm in solution and 528 nm in the solid state. This phenomenon underscores the importance of intermolecular distance and spectral overlap in dictating the efficiency of exciton energy transfer in these fluorene-based systems.

Charge Separation and Recombination Mechanisms

Direct experimental investigation into the charge separation and recombination mechanisms solely within this compound is limited in the available literature. However, theoretical studies on related systems, such as 2,7-Di([1,1′-biphenyl]-4-yl)-9H-fluorene, provide a framework for understanding charge transport through the fluorene (B118485) core. These studies suggest that charge transport is highly dependent on temperature, the coupling between molecular orbitals (Γ-coupling), and the torsional angles of the phenyl rings. nih.gov Strong conjugation between the constituent parts of the molecule leads to higher conductance, while low conjugation results in reduced electrical conductance. This sensitivity to stereoelectronic effects highlights the potential for fluorene-based molecules to act as molecular switches, where subtle conformational changes can modulate charge transport properties. nih.gov In broader organic bulk heterojunction systems, the separation of recombining species into different material phases means that nongeminate recombination is confined to the interfaces between these phases. aps.org The dynamics of such processes are complex and can deviate from conventional second-order kinetics. aps.org

Redox Chemistry and Electron Transfer Studies

In systems designed as donor-acceptor molecules, intramolecular charge transfer (ICT) is a prominent feature. The energy of the ICT band is sensitive to the electronic nature of the substituents on the fluorene ring. Electron-withdrawing groups typically induce a bathochromic (red) shift of the ICT band. Theoretical studies on functionalized 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) show that the introduction of nitro groups can significantly alter the electronic and optical properties. researchgate.net The LUMO (Lowest Unoccupied Molecular Orbital) tends to be localized on these electron-withdrawing nitro moieties, which can enhance the electron-accepting properties of the molecule. researchgate.net

Photodegradation Mechanisms and Stability Enhancements